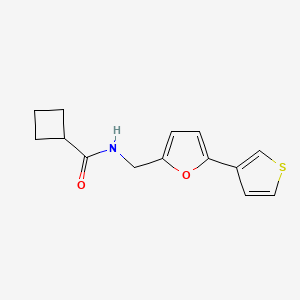![molecular formula C13H10N2O5S2 B2860266 3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 7184-83-0](/img/structure/B2860266.png)
3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound known for its diverse applications in chemical research, biology, and industrial processes. Its unique structure, featuring a thiazolidine core with a nitrophenyl substituent, allows it to participate in various chemical reactions, making it a valuable compound in synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
Preparation: : The synthesis of 3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of 2-nitrobenzaldehyde with a thiazolidine-2,4-dione derivative under basic conditions. This reaction forms the Schiff base intermediate, which then undergoes intramolecular cyclization to yield the target compound.
Reaction Conditions: : The reaction is commonly conducted in an organic solvent such as ethanol or methanol at elevated temperatures (70-80°C) with a base like sodium hydroxide or potassium carbonate to facilitate the formation of the Schiff base intermediate.
Industrial Production Methods
While there is limited information on large-scale industrial production, the synthetic route can be scaled up using flow chemistry techniques to ensure consistent product quality and yield. Continuous flow reactors enable precise control over reaction conditions and can handle large volumes of reactants efficiently.
化学反応の分析
Types of Reactions
Oxidation: : The nitrophenyl group can undergo oxidation reactions to form nitro alcohols or nitro ketones.
Reduction: : The nitro group can be reduced to an amine, yielding a new compound with different biological activities.
Substitution: : The thiazolidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: : Common reducing agents are sodium borohydride or catalytic hydrogenation using palladium on carbon.
Substitution: : Reactions often use nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: : Formation of nitro alcohols and ketones.
Reduction: : Production of aromatic amines.
Substitution: : Generation of functionalized thiazolidine derivatives.
科学的研究の応用
Chemistry
The compound serves as a key intermediate in organic synthesis, aiding in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it acts as a probe for studying enzyme mechanisms due to its ability to inhibit specific enzymes through covalent modification.
Medicine
Potential therapeutic applications include its use as an anti-inflammatory and antimicrobial agent.
Industry
The compound's unique chemical properties make it suitable for use in materials science, particularly in the development of novel polymers and coatings.
作用機序
The compound exerts its effects primarily through covalent binding to target molecules. The nitrophenyl group can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thiazolidine ring provides structural stability and enhances binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
2-[2-(2-Nitrophenyl)hydrazinylidene]-1,3-thiazolidin-4-one
5-[(2-Nitrophenyl)methylene]-2-thioxo-4-thiazolidinone
Uniqueness
Compared to other thiazolidine derivatives, 3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid exhibits a distinct combination of reactivity and stability, allowing for versatile applications across multiple fields. Its structural attributes enhance its ability to participate in diverse chemical reactions while maintaining biological activity, making it a unique and valuable compound in research and industry.
特性
IUPAC Name |
3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S2/c16-11(17)5-6-14-12(18)10(22-13(14)21)7-8-3-1-2-4-9(8)15(19)20/h1-4,7H,5-6H2,(H,16,17)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZLMXPUUYHQPB-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-ethyl 3-ethyl-2-((3-(ethylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2860188.png)


![4-(benzo[d][1,3]dioxol-5-yl(2-methyl-1H-indol-3-yl)methyl)morpholine](/img/structure/B2860193.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2860194.png)

![(2S)-1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B2860196.png)
![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2860200.png)
![N-(4-fluorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2860202.png)
![2-(Methoxymethyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2860203.png)
![2-methoxy-4,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2860204.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2860206.png)
